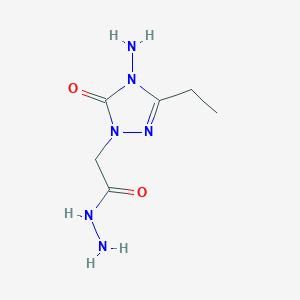![molecular formula C9H20O3Si2 B13793776 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55191-13-4](/img/structure/B13793776.png)
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C9H20O3Si2 and a molecular weight of 232.4243 . It is also known by other names such as pyruvic acid, bis(trimethylsilyl)-, and acrylic acid, trimethylsiloxy-, trimethylsilyl ester . This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups.
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of pyruvic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as fluoride ions.
Hydrolysis: The ester can be hydrolyzed to form the corresponding acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups protect hydroxyl groups from unwanted reactions, allowing for selective modifications. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester can be compared with similar compounds such as:
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester: This compound has an ethyl ester group instead of a trimethylsilyl ester group.
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propoxy]propyl ester: This compound has additional functional groups and a more complex structure.
The uniqueness of this compound lies in its specific combination of functional groups, which provides unique reactivity and applications in various fields.
Propriétés
Numéro CAS |
55191-13-4 |
|---|---|
Formule moléculaire |
C9H20O3Si2 |
Poids moléculaire |
232.42 g/mol |
Nom IUPAC |
trimethylsilyl 2-trimethylsilyloxyprop-2-enoate |
InChI |
InChI=1S/C9H20O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h1H2,2-7H3 |
Clé InChI |
WRBWZWGIWNGSRX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


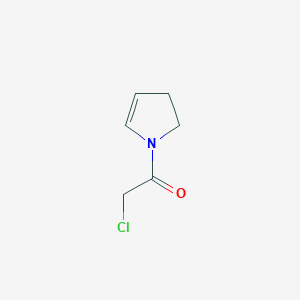
![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)



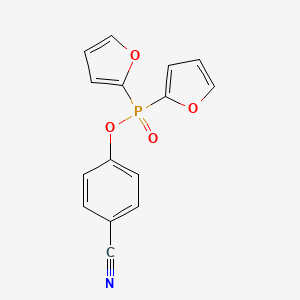
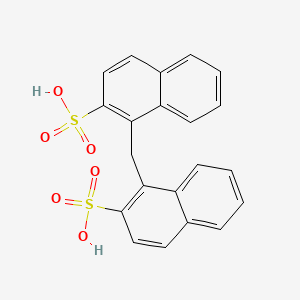
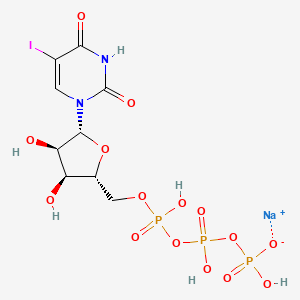
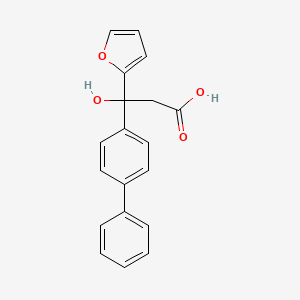
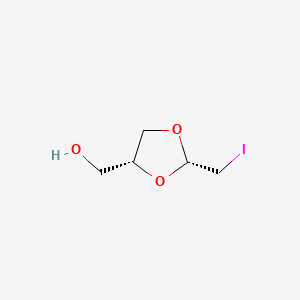
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

